Melilotigenin C

Description

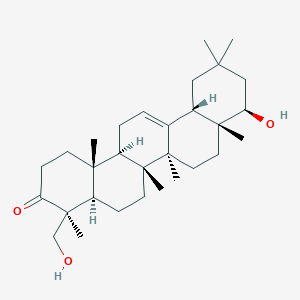

Structure

3D Structure

Properties

IUPAC Name |

(4S,4aR,6aR,6bS,8aR,9R,12aS,14aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-2,4a,5,6,7,8,9,10,12,12a,14,14a-dodecahydro-1H-picen-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O3/c1-25(2)16-20-19-8-9-22-27(4)12-11-23(32)28(5,18-31)21(27)10-13-30(22,7)29(19,6)15-14-26(20,3)24(33)17-25/h8,20-22,24,31,33H,9-18H2,1-7H3/t20-,21+,22+,24+,26+,27-,28+,29+,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSSKGAAIGRYCEP-SDDNWOMQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2C3=CCC4C5(CCC(=O)C(C5CCC4(C3(CCC2(C(C1)O)C)C)C)(C)CO)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)[C@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(C[C@H]5O)(C)C)C)C)C)(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Melilotigenin C: A Technical Guide to its Discovery, Isolation, and Characterization from Melilotus messanensis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melilotigenin C, a pentacyclic triterpenoid, has been identified as a constituent of Melilotus messanensis. This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of this compound. It includes a summary of its reported biological activities and detailed, synthesized experimental protocols based on established phytochemical methodologies. This document aims to serve as a foundational resource for researchers interested in the further study and potential therapeutic development of this natural product.

Introduction

Melilotus messanensis (L.) All., commonly known as Messina sweet clover, is a plant species belonging to the Fabaceae family. Phytochemical investigations of this plant have led to the isolation of a variety of secondary metabolites, including phenolic acids, coumarins, flavonoids, and a significant number of triterpenoids.[1][2] Among these, this compound has been identified as a noteworthy constituent. Triterpenoids are a large and structurally diverse class of natural products with a wide range of reported biological activities, making them attractive candidates for drug discovery and development. This guide focuses specifically on the discovery and isolation of this compound from Melilotus messanensis.

Discovery and Isolation

This compound was first reported as a natural product isolated from the aerial parts of Melilotus messanensis in the late 1990s by the research group of Macías, Simonet, and Galindo.[1][3][4] Their work on the allelopathic potential of compounds from this plant led to the characterization of several novel triterpenes.[1][4]

Experimental Protocol: Extraction and Isolation

The following protocol is a synthesized methodology based on standard phytochemical techniques and information available from related studies.

2.1.1. Plant Material Collection and Preparation

-

Aerial parts of Melilotus messanensis are collected and air-dried in the shade.

-

The dried plant material is ground into a fine powder to increase the surface area for extraction.

2.1.2. Extraction

-

The powdered plant material is subjected to exhaustive extraction with a solvent of medium polarity, such as methanol or ethanol, at room temperature.

-

The resulting crude extract is concentrated under reduced pressure using a rotary evaporator.

2.1.3. Fractionation

-

The concentrated crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

-

The triterpenoid-rich fraction (typically the chloroform or ethyl acetate fraction) is selected for further purification.

2.1.4. Chromatographic Purification

-

Column Chromatography (CC): The active fraction is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative Thin Layer Chromatography (pTLC): Fractions containing compounds with similar TLC profiles are further purified by pTLC on silica gel plates, using an appropriate solvent system.

-

High-Performance Liquid Chromatography (HPLC): Final purification of the isolated compound is achieved using preparative or semi-preparative HPLC on a C18 column with a suitable mobile phase, such as a methanol-water or acetonitrile-water gradient.

Workflow for the Isolation of this compound

Caption: General workflow for the isolation of this compound.

Structural Elucidation

The structure of this compound was elucidated using a combination of spectroscopic techniques.

Spectroscopic Methodologies

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: Provides information on the proton environment in the molecule.

-

¹³C-NMR and DEPT: Determine the number and type of carbon atoms (CH₃, CH₂, CH, C).

-

2D-NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity of protons and carbons, allowing for the complete assignment of the chemical structure. The key correlations in the HMBC spectrum help to piece together the complex ring system and the positions of the substituents.

-

-

Infrared (IR) Spectroscopy: Identifies the presence of functional groups, such as hydroxyl (-OH) and carbonyl (C=O) groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the presence of chromophores in the molecule.

Biological Activity

Preliminary studies have indicated that this compound possesses cytotoxic activity against a range of human cancer cell lines.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the reported IC₅₀ values for this compound against various cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ (µM) |

| HeLa | Cervical Cancer | 18.62 |

| A-549 | Lung Cancer | 21.24 |

| MCF-7 | Breast Cancer | 28.65 |

| DU-145 | Prostate Cancer | 26.00 |

| HEK-293 | Normal Human Kidney | 95.60 |

Data sourced from a 2024 review on plant-derived triterpenoids.

The higher IC₅₀ value against the non-cancerous HEK-293 cell line suggests some level of selectivity towards cancer cells, a desirable characteristic for potential anticancer agents.

Signaling Pathways and Mechanism of Action

To date, there is a lack of specific studies investigating the molecular mechanisms of action of this compound, including its effects on cellular signaling pathways. Many triterpenoids are known to exert their anti-inflammatory and anticancer effects by modulating key signaling pathways such as NF-κB and MAPK.[5][6]

Hypothesized Anti-Inflammatory Signaling Cascade

Caption: Hypothesized inhibitory effect of this compound on inflammatory pathways.

Further research is warranted to elucidate the precise signaling cascades affected by this compound, which would provide valuable insights into its therapeutic potential.

Conclusion and Future Directions

This compound, a triterpenoid isolated from Melilotus messanensis, has demonstrated in vitro cytotoxic activity against several cancer cell lines. This technical guide has synthesized the available information on its discovery, isolation, and structural characterization.

Future research should focus on:

-

Re-isolation and Scale-up: Developing optimized and scalable methods for the isolation of this compound to facilitate further preclinical studies.

-

Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways modulated by this compound to understand its anticancer and potential anti-inflammatory effects.

-

In Vivo Efficacy: Evaluating the therapeutic efficacy of this compound in animal models of cancer and inflammatory diseases.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing derivatives of this compound to explore and optimize its biological activity.

The information presented herein provides a solid foundation for the continued investigation of this compound as a promising natural product lead for drug development.

References

- 1. mdpi.com [mdpi.com]

- 2. Bioactive polar triterpenoids from Melilotus messanensis [agris.fao.org]

- 3. mdpi.com [mdpi.com]

- 4. Isolation of a Unique Monoterpene Diperoxy Dimer From Ziziphora clinopodioides subsp. bungeana Together With Triterpenes With Antidiabetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] Chemical Constituents and Antioxidant, Anti-Inflammatory and Anti-Tumor Activities of Melilotus officinalis (Linn.) Pall | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

Unveiling the Natural Origins of Melilotigenin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the natural sources of Melilotigenin C, a pentacyclic triterpenoid sapogenin with potential pharmacological applications. This document provides a comprehensive overview of its plant origins, quantitative data on its occurrence, detailed experimental protocols for its isolation, and an examination of its biological context through relevant signaling pathways.

Natural Sources and Abundance of this compound

This compound has been primarily identified in plants belonging to the Melilotus genus, commonly known as sweet clover. These herbaceous plants are members of the Fabaceae family and are widespread in Europe and Asia, with some species naturalized in North America.

The primary documented sources of this compound are:

-

Melilotus officinalis (L.) Pall. (Yellow Sweet Clover): The aerial parts of this plant are a known source of this compound.[1] It was in this species that the compound was first isolated and characterized.[2]

-

Melilotus albus Medik. (White Sweet Clover): This species has also been reported to contain this compound, alongside other triterpenoid saponins.

While the presence of this compound in these species is established, specific quantitative data on its yield or concentration in the plant material is not extensively reported in publicly available literature. The abundance of triterpenoid saponins in plants can vary based on genetic factors, geographical location, and harvesting time.

Table 1: Natural Sources of this compound

| Plant Species | Family | Plant Part(s) | Reported Presence of this compound | Quantitative Data (Yield/Concentration) |

| Melilotus officinalis (L.) Pall. | Fabaceae | Aerial Parts | Confirmed[1] | Not specified in available literature |

| Melilotus albus Medik. | Fabaceae | Not specified | Reported[3] | Not specified in available literature |

Experimental Protocols for Isolation and Purification

The isolation of this compound from its natural sources involves a multi-step process of extraction, hydrolysis, and chromatographic purification. The following protocol is a generalized procedure based on established methods for the isolation of triterpenoid sapogenins from Melilotus species.

1. Extraction of Saponins:

-

Plant Material Preparation: Air-dried and powdered aerial parts of Melilotus officinalis are used as the starting material.

-

Defatting: The powdered plant material is first defatted by extraction with a non-polar solvent such as petroleum ether or hexane to remove lipids and other non-polar compounds.

-

Saponin Extraction: The defatted plant material is then extracted with methanol or ethanol. This can be done by maceration or Soxhlet extraction. The resulting extract contains the saponins, which are glycosides of this compound and other sapogenins.

2. Acid Hydrolysis of Saponins:

-

Hydrolysis Step: The crude saponin extract is subjected to acid hydrolysis to cleave the sugar moieties from the sapogenin backbone. This is typically achieved by refluxing the extract with an acid, such as 2N hydrochloric acid or sulfuric acid, in a methanol-water mixture.

-

Isolation of Crude Sapogenins: After hydrolysis, the reaction mixture is neutralized and the precipitated crude sapogenins are collected by filtration.

3. Chromatographic Purification of this compound:

-

Column Chromatography: The crude sapogenin mixture is then subjected to column chromatography for separation. Silica gel is a commonly used stationary phase.

-

Elution: The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like chloroform and gradually increasing the polarity with methanol.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

-

Final Purification: Fractions rich in this compound are combined and may be further purified by recrystallization or preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Visualizing the Biological Context

To understand the biological relevance of this compound, it is crucial to consider its biosynthetic origins and potential mechanisms of action.

Biosynthesis of Triterpenoid Saponins in Fabaceae

This compound, as a triterpenoid sapogenin, is synthesized via the isoprenoid pathway. The following diagram illustrates the general biosynthetic pathway leading to the formation of oleanane-type triterpenoids in plants of the Fabaceae family.

Caption: Generalized biosynthetic pathway of oleanane-type triterpenoid saponins.

Potential Anti-inflammatory Signaling Pathway

Oleanane-type triterpenoids, the class of compounds to which this compound belongs, are known to possess anti-inflammatory properties. A common mechanism for this activity is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The following diagram illustrates a plausible mechanism by which a triterpenoid like this compound could exert its anti-inflammatory effects.

Caption: Postulated anti-inflammatory mechanism via NF-κB pathway inhibition.

Experimental Workflow for Isolation

The following diagram provides a logical workflow for the isolation of this compound from its natural source.

Caption: General experimental workflow for the isolation of this compound.

References

An In-Depth Technical Guide to Melilotigenin C

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melilotigenin C is a naturally occurring pentacyclic triterpenoid that has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its chemical identity, biological effects, and the experimental methodologies used to ascertain these properties. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical Identity

This compound is classified as a pentacyclic triterpenoid. Its formal chemical name, in accordance with the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is (4S,4aR,6aR,6bS,8aR,9R,12aS,14aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-2,4a,5,6,7,8,9,10,12,12a,14,14a-dodecahydro-1H-picen-3(2H)-one .

Key identifiers for this compound are summarized in the table below for easy reference.

| Identifier | Value |

| IUPAC Name | (4S,4aR,6aR,6bS,8aR,9R,12aS,14aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-2,4a,5,6,7,8,9,10,12,12a,14,14a-dodecahydro-1H-picen-3(2H)-one |

| CAS Number | 188970-21-0 |

| Molecular Formula | C₃₀H₄₈O₃ |

Biological Activities

Current research indicates that this compound exhibits a range of biological activities, including cytotoxic and antimicrobial effects. These properties suggest its potential as a lead compound for the development of novel therapeutic agents.

Cytotoxic Activity

This compound has demonstrated cytotoxic effects against several human cancer cell lines. A key study by Rukachaisirikul and colleagues in 2007 investigated the biological activities of chemical constituents from Erythrina stricta and Erythrina subumbrans, where a compound corresponding to this compound was evaluated.[1][2][3] The table below summarizes the reported 50% inhibitory concentration (IC₅₀) values.

| Cell Line | Cell Type | IC₅₀ (µM) |

| HeLa | Human Cervical Cancer | 18.62 |

| HEK293 | Human Embryonic Kidney | > 50 |

| MCF7 | Human Breast Cancer | 28.65 |

Antimicrobial Activity

This compound has been reported to possess antibacterial and antimycobacterial properties. It is noted to be a natural product isolated from Melilotus messanensis. The proposed mechanism for its antimycobacterial action is the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall.[4][5]

Experimental Protocols

This section provides an overview of the methodologies employed in the evaluation of this compound's biological activities.

Cytotoxicity Assay

The cytotoxic activity of this compound against various human cell lines was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.

Workflow for Cytotoxicity Testing:

Antimycobacterial Activity Assay

While specific details on the antimycobacterial testing of this compound are not extensively documented in readily available literature, a general protocol for assessing such activity involves the following steps.

General Workflow for Antimycobacterial Susceptibility Testing:

Signaling Pathways

Detailed studies elucidating the specific signaling pathways modulated by this compound are currently limited. However, based on its observed biological activities, some potential mechanisms can be hypothesized.

Apoptosis Induction in Cancer Cells

The cytotoxicity of many triterpenoids is often linked to the induction of apoptosis. This programmed cell death can be initiated through two primary pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Given the cytotoxic effects of this compound on cancer cells, it is plausible that it may trigger one or both of these apoptotic cascades.

Hypothesized Apoptotic Signaling:

Inhibition of Mycolic Acid Biosynthesis

The antimycobacterial activity of this compound is suggested to stem from the disruption of mycolic acid synthesis. Mycolic acids are long-chain fatty acids that are essential components of the mycobacterial cell wall, providing a protective barrier. Inhibition of this pathway compromises the integrity of the cell wall, leading to bacterial cell death. This pathway is a known target for several antimycobacterial drugs.[4][5][6]

Logical Relationship in Mycolic Acid Synthesis Inhibition:

Conclusion and Future Directions

This compound is a promising natural product with demonstrated cytotoxic and potential antimicrobial activities. The available data, while limited, provides a strong rationale for further investigation. Future research should focus on:

-

Comprehensive Biological Screening: Evaluating the activity of this compound against a broader panel of cancer cell lines and microbial pathogens.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound to understand its mode of action in both cancer and microbial cells.

-

In Vivo Efficacy and Safety: Assessing the therapeutic potential and toxicological profile of this compound in preclinical animal models.

-

Chemical Synthesis and Analogue Development: Exploring the total synthesis of this compound to ensure a sustainable supply for research and to enable the generation of novel analogues with improved potency and selectivity.

This technical guide serves as a starting point for researchers interested in the further exploration and development of this compound as a potential therapeutic agent.

References

- 1. Biological activities of the chemical constituents of Erythrina stricta and Erythrina subumbrans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Drugs that Inhibit Mycolic Acid Biosynthesis in Mycobacterium tuberculosis | Bentham Science [eurekaselect.com]

- 5. microbenotes.com [microbenotes.com]

- 6. INHIBITION OF MYCOLIC ACID TRANSPORT ACROSS THE MYCOBACTERIUM TUBERCULOSIS PLASMA MEMBRANE - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Bioactive Potential: A Proposed Framework for the Preliminary Biological Screening of Melilotigenin C

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Melilotigenin C, a triterpenoid saponin recently identified from the genus Melilotus, represents a novel scaffold for therapeutic innovation. While direct biological screening data for this compound is not yet publicly available, its structural class and origin suggest a high probability of significant pharmacological activity. Triterpenoid saponins isolated from Melilotus and other plant species have demonstrated a wide array of effects, including cytotoxic, anti-inflammatory, and enzyme inhibitory activities. This technical whitepaper outlines a comprehensive, proposed framework for the preliminary biological screening of this compound. It provides detailed experimental protocols for key in vitro assays and presents potential signaling pathways that may be modulated by this compound, based on the known activities of structurally related molecules. This document is intended to serve as a foundational guide for researchers initiating the pharmacological investigation of this promising natural product.

Introduction

Triterpenoid saponins are a diverse group of naturally occurring glycosides that have garnered significant attention in drug discovery due to their broad spectrum of biological activities.[1][2] The genus Melilotus (sweet clover) is a known source of various bioactive compounds, including saponins that have been investigated for their anti-inflammatory and cytotoxic properties.[3][4] this compound, as a member of this class, is a compelling candidate for systematic biological evaluation. This document details a proposed multi-tiered screening approach to elucidate the cytotoxic, anti-inflammatory, and enzyme inhibitory potential of this compound.

Proposed Areas of Biological Screening

Based on the established activities of related triterpenoid saponins, the preliminary biological screening of this compound should prioritize the following areas:

-

Cytotoxic Activity: To assess the potential of this compound as an anticancer agent.

-

Anti-inflammatory Activity: To investigate its potential for treating inflammatory disorders.

-

Enzyme Inhibitory Activity: To explore its capacity to modulate key enzymes involved in various disease pathways.

Data Presentation: Representative Activities of Related Saponins

Due to the absence of specific experimental data for this compound, the following tables summarize the reported activities of other triterpenoid saponins isolated from Melilotus species and other sources. This data serves as a benchmark for the anticipated potency of this compound.

Table 1: Representative Cytotoxic Activity of Triterpenoid Saponins against Cancer Cell Lines

| Compound/Extract | Cell Line | Assay | IC50 (µg/mL) | Reference |

| Melilotus indicus extract | HepG2 | Trypan Blue | 16.6 | [5] |

| Melilotus indicus extract | SNU-182 | Trypan Blue | 13.21 | [5] |

| Compounds from M. officinalis | MCF-7 | CCK-8 | 4.83 - 9.24 | [3] |

| Triterpenoid Saponins | HepG2, LU-1, RD | Not Specified | 1.76 - 7.21 µM | [6] |

Table 2: Representative Anti-inflammatory Activity of Melilotus Saponins and Extracts

| Compound/Extract | Model | Key Findings | Reference |

| Azukisaponin V (M. elegans) | Carrageenan-induced rat paw edema | ~10x more potent than indomethacin | [4] |

| Melilotus officinalis extracts | LPS-stimulated RAW 264.7 cells | Inhibition of NO, TNF-α, and IL-6 | [3] |

| Soyasaponins (M. officinalis) | LPS-stimulated RAW 264.7 cells | Downregulation of iNOS and COX-2 |

Table 3: Representative Enzyme Inhibitory Activity of Triterpenoid Saponins

| Saponin Source | Target Enzyme | IC50 | Reference |

| Pittosporum angustifolium | Topoisomerase I | 2.8–46.5 µM | [7] |

| Camellia sinensis | Hyaluronidase | Stronger than rosmarinic acid | [8] |

| Pouteria cambodiana | α-Glucosidase, Pancreatic Lipase | Potent Inhibition | [9] |

Experimental Protocols

The following are detailed protocols for the proposed preliminary biological screening of this compound.

Cytotoxicity Screening: MTT Assay

This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[10]

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, HepG2, A549) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Assay Procedure:

-

Seed cells into a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.

-

Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[11]

-

Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.[1]

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined from a dose-response curve.

Anti-inflammatory Screening: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[6]

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Assay Procedure:

-

Seed RAW 264.7 cells into a 96-well plate at a density of 5 × 10^4 cells/well and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with 1 µg/mL of LPS and incubate for 24 hours.

-

Collect 100 µL of the culture supernatant.

-

Add 100 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant.[6][12]

-

Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

-

-

Data Analysis: The concentration of nitrite (a stable product of NO) is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Enzyme Inhibition Screening

This assay assesses the potential of this compound to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion, which is relevant for diabetes management.[9][13]

-

Reagents: α-glucosidase from Saccharomyces cerevisiae, p-nitrophenyl-α-D-glucopyranoside (pNPG), and acarbose (positive control).

-

Assay Procedure:

-

In a 96-well plate, add 50 µL of various concentrations of this compound, 100 µL of 0.1 U/mL α-glucosidase solution in phosphate buffer (pH 6.8), and incubate at 37°C for 10 minutes.[13]

-

Add 50 µL of 3 mM pNPG solution to initiate the reaction and incubate for another 10 minutes at 37°C.[13]

-

Stop the reaction by adding 100 µL of 1 M Na2CO3.[13]

-

Measure the absorbance at 405 nm.

-

-

Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined.

This assay evaluates the ability of this compound to inhibit pancreatic lipase, a key enzyme in fat digestion, which is a target for anti-obesity drugs.[9][14]

-

Reagents: Porcine pancreatic lipase, p-nitrophenyl butyrate (pNPB), and orlistat (positive control).

-

Assay Procedure:

-

Data Analysis: The percentage of lipase inhibition is calculated, and the IC50 value is determined.

Visualization of Workflows and Potential Signaling Pathways

To provide a clear visual representation of the proposed research, the following diagrams have been generated using Graphviz (DOT language).

Caption: General workflow for the biological screening of this compound.

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Conclusion

This compound presents a compelling opportunity for the discovery of new therapeutic agents. Although direct biological data is currently lacking, the established activities of related triterpenoid saponins from the Melilotus genus provide a strong rationale for its investigation. The proposed screening framework detailed in this whitepaper offers a systematic and robust approach to characterizing the cytotoxic, anti-inflammatory, and enzyme inhibitory properties of this compound. The successful execution of these studies will be a critical first step in unlocking the therapeutic potential of this novel natural product.

References

- 1. MTT (Assay protocol [protocols.io]

- 2. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 3. α-Glucosidase inhibition assay [bio-protocol.org]

- 4. Proteinaceous Pancreatic Lipase Inhibitor from the Seed of Litchi chinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of nitric oxide (NO) production (Griess assay) [bio-protocol.org]

- 6. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4.6. Pancreatic Lipase Inhibition Assay [bio-protocol.org]

- 8. Prominent Pancreatic Lipase Inhibition and Free Radical Scavenging Activity of a Myristica fragrans Ethanolic Extract in vitro. Potential Role in Obesity Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro α-glucosidase inhibitory assay [protocols.io]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. 2.6.2. α-Glucosidase Inhibition Assay [bio-protocol.org]

- 14. Pancreatic Lipase Inhibition Assay | Nawah Scientific [nawah-scientific.com]

Melilotigenin C: A Technical Guide to its Role as a Plant Secondary Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melilotigenin C, a pentacyclic triterpenoid of the oleanane series, is a plant secondary metabolite found in species of the Melilotus genus. As a member of the vast and structurally diverse class of triterpenoids, this compound is implicated in the plant's defense mechanisms and has potential pharmacological activities, particularly in the realm of inflammation. This technical guide provides a comprehensive overview of this compound, including its chemical properties, biosynthetic pathway, and its putative role in modulating key signaling pathways involved in the inflammatory response. Detailed experimental protocols for its extraction, isolation, and biological evaluation are also presented, drawing upon established methodologies for related oleanane triterpenoids.

Introduction to this compound

This compound is classified as an oleanane-type triterpenoid, a subclass of triterpenes characterized by a five-ring carbon skeleton.[1] Triterpenoids are synthesized in plants through the isoprenoid pathway and play crucial roles in growth, development, and defense against pathogens and herbivores.[2][3] While research directly focused on this compound is limited, its structural similarity to other well-studied oleanane triterpenoids, such as oleanolic acid, suggests it may possess significant biological activities. Extracts from Melilotus species, known sources of this compound, have been traditionally used for their anti-inflammatory properties.[4]

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its study and potential application.

| Property | Value | Reference |

| Molecular Formula | C₃₀H₄₈O₃ | [5] |

| Molecular Weight | 456.7 g/mol | [5] |

| IUPAC Name | (4S,4aR,6aR,6bS,8aR,9R,12aS,14aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-2,4a,5,6,7,8,9,10,12,12a,14,14a-dodecahydro-1H-picen-3-one | [5] |

| CAS Number | 188970-21-0 | [5] |

| Class | Oleanane Triterpenoid | [1] |

| Appearance | Powder | [5] |

Biosynthesis of this compound

The biosynthesis of this compound follows the general pathway for oleanane-type triterpenoids, originating from the isoprenoid pathway.[2][3]

The pathway begins with the synthesis of the universal C5 isoprene units, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), via the mevalonate (MVA) pathway in the cytosol.[5] These units are sequentially condensed to form the C30 precursor, squalene. Squalene is then epoxidized to 2,3-oxidosqualene, which represents a critical branch point. The cyclization of 2,3-oxidosqualene by β-amyrin synthase yields the pentacyclic oleanane skeleton.[5][6] Subsequent modifications of the β-amyrin backbone, including oxidation, hydroxylation, and glycosylation, are catalyzed by cytochrome P450 monooxygenases (CYP450s) and UDP-glycosyltransferases (UGTs) to produce the diverse array of oleanane-type saponins, including this compound.[2][3]

Putative Role in Plant Defense and Signaling

As a secondary metabolite, this compound is likely involved in the plant's defense against biotic and abiotic stresses. Triterpenoid saponins, in general, are known for their antimicrobial and insecticidal properties.[7] The production of these compounds can be induced by signaling molecules such as jasmonic acid and salicylic acid, which are key regulators of plant defense responses.[8]

Pharmacological Activity: Anti-inflammatory Role

Extracts from Melilotus species have demonstrated significant anti-inflammatory activity.[3][9][10] While direct evidence for this compound is scarce, the anti-inflammatory effects of structurally similar oleanane triterpenoids are well-documented and are often attributed to their ability to modulate key inflammatory signaling pathways.

Inhibition of Inflammatory Enzymes

Many triterpenoids exert their anti-inflammatory effects by inhibiting the activity of enzymes involved in the production of pro-inflammatory mediators, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).[11][12][13][14]

Modulation of Signaling Pathways

The anti-inflammatory actions of oleanane triterpenoids are frequently linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[13][15]

-

NF-κB Signaling Pathway: NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[16] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals (e.g., lipopolysaccharide - LPS), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and degradation. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes. Oleanane triterpenoids have been shown to inhibit NF-κB activation by preventing the degradation of IκBα.[17]

-

MAPK Signaling Pathway: The MAPK family of kinases (including ERK, JNK, and p38) plays a critical role in transducing extracellular signals to cellular responses, including inflammation.[9][15] Oleanane triterpenoids have been shown to modulate MAPK signaling, although the specific effects can be cell-type and stimulus-dependent.[1][9] By interfering with these pathways, this compound could potentially reduce the production of pro-inflammatory cytokines and mediators.

Experimental Protocols

The following protocols are based on established methods for the extraction, isolation, and biological evaluation of oleanane triterpenoids from plant sources. These can be adapted for the specific study of this compound from Melilotus species.

Extraction and Isolation of this compound

Protocol:

-

Plant Material Preparation: Air-dry the aerial parts of Melilotus species and grind them into a fine powder.

-

Extraction: Macerate the powdered plant material with methanol at room temperature for 72 hours with occasional shaking. Repeat the extraction process three times.

-

Concentration: Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Fractionation: Subject the crude extract to column chromatography on a silica gel column, eluting with a gradient of n-hexane and ethyl acetate. Monitor the fractions by thin-layer chromatography (TLC).

-

Purification: Further purify the fractions containing compounds of interest using Sephadex LH-20 column chromatography and/or preparative high-performance liquid chromatography (HPLC).[17]

-

Structural Elucidation: Identify the purified compound as this compound using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry (MS), and by comparison with published data.[8][12]

In Vitro Anti-inflammatory Assays

Principle: This assay measures the ability of a test compound to inhibit the peroxidase activity of COX-2. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[18][19]

Protocol:

-

Prepare a reaction mixture containing assay buffer, heme, and human recombinant COX-2 enzyme in a 96-well plate.

-

Add various concentrations of this compound (dissolved in DMSO) to the wells. Use a known COX-2 inhibitor (e.g., celecoxib) as a positive control and DMSO as a vehicle control.

-

Incubate the plate at 25°C for 5 minutes.

-

Initiate the reaction by adding arachidonic acid and a colorimetric substrate solution.

-

Incubate for a further 2 minutes at 25°C.

-

Measure the absorbance at 590 nm using a microplate reader.

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

Principle: This spectrophotometric assay measures the inhibition of lipoxygenase-catalyzed oxidation of linoleic acid to 13-hydroperoxyoctadecadienoic acid, which can be monitored by the increase in absorbance at 234 nm.[20][21]

Protocol:

-

Prepare a reaction mixture containing this compound at various concentrations and a lipoxygenase solution in a phosphate buffer (pH 8.0).

-

Incubate the mixture for 10 minutes at 25°C.

-

Initiate the reaction by adding a linoleic acid substrate solution.

-

Monitor the increase in absorbance at 234 nm for 6 minutes using a spectrophotometer.

-

Use a known LOX inhibitor (e.g., quercetin) as a positive control.

-

Calculate the percentage of inhibition and the IC₅₀ value.

Principle: This assay utilizes a cell line (e.g., HEK293T) that is transiently transfected with an NF-κB-dependent reporter plasmid (e.g., encoding luciferase or GFP). Inhibition of NF-κB activation by the test compound results in a decrease in the reporter signal.[16][22]

Protocol:

-

Seed HEK293T cells in a 24-well plate and transfect them with an NF-κB reporter plasmid.

-

After 24 hours, pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).

-

After an appropriate incubation period (e.g., 6-24 hours), measure the reporter gene expression (luciferase activity or GFP fluorescence).

-

Calculate the percentage of inhibition of NF-κB activity.

Quantitative Analysis

High-performance liquid chromatography with a diode-array detector (HPLC-DAD) is a robust and widely used method for the quantitative analysis of triterpenoids in plant extracts.[23][24][25][26]

Protocol:

-

Sample Preparation: Prepare a standardized solution of the Melilotus extract containing this compound.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: Diode-array detector monitoring at a wavelength appropriate for triterpenoids (e.g., 205 nm).

-

-

Calibration Curve: Prepare a series of standard solutions of purified this compound of known concentrations to generate a calibration curve.

-

Quantification: Inject the sample extract and quantify the amount of this compound by comparing its peak area to the calibration curve.

Conclusion and Future Perspectives

This compound, as an oleanane-type triterpenoid from Melilotus species, represents a promising area for research in phytochemistry and pharmacology. While direct studies on this compound are limited, its structural similarity to other bioactive triterpenoids suggests a potential role as an anti-inflammatory agent. Future research should focus on the definitive elucidation of its biosynthetic pathway, the specific molecular targets of its anti-inflammatory action, and its efficacy and safety in preclinical models. The development of robust analytical methods for its quantification in plant material will also be crucial for its potential development as a phytopharmaceutical or a lead compound for drug discovery. The detailed protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to further explore the scientific and therapeutic potential of this compound.

References

- 1. p38 MAPK signaling mediates mitochondrial apoptosis in cancer cells induced by oleanolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Chemical Constituents and Antioxidant, Anti-Inflammatory and Anti-Tumor Activities of Melilotus officinalis (Linn.) Pall - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. C-27-carboxylated oleanane triterpenoids up-regulate TRAIL DISC assembly via p38 MAPK and CHOP-mediated DR5 expression in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. In vitro anti-inflammatory, in silico molecular docking and molecular dynamics simulation of oleanane-type triterpenes from aerial parts of Mussaenda recurvata - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chemical shift assignments of two oleanane triterpenes from Euonymus hederaceus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Oleanolic acid induces p53-dependent apoptosis via the ERK/JNK/AKT pathway in cancer cell lines in prostatic cancer xenografts in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Cultivation of Melilotus officinalis as a source of bioactive compounds in association with soil recovery practices [frontiersin.org]

- 11. mdpi.com [mdpi.com]

- 12. redalyc.org [redalyc.org]

- 13. researchgate.net [researchgate.net]

- 14. iomcworld.com [iomcworld.com]

- 15. mdpi.com [mdpi.com]

- 16. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Identification and quantification of oleanane triterpenoid saponins and potential analgesic and anti-inflammatory activities from the roots and rhizomes of Panax stipuleanatus - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

- 19. academicjournals.org [academicjournals.org]

- 20. dergipark.org.tr [dergipark.org.tr]

- 21. 15-Lipoxygenase inhibition of Commelina benghalensis, Tradescantia fluminensis, Tradescantia zebrina - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]

- 26. An improved HPLC-DAD method for quantitative comparisons of triterpenes in Ganoderma lucidum and its five related species originating from Vietnam - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Triterpenoid Architecture of Melilotigenin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melilotigenin C, a lesser-known triterpenoid, presents a unique structural framework that warrants in-depth investigation for its potential pharmacological applications. This technical guide provides a comprehensive overview of the core structural features of this compound, including its chemical identity and foundational properties. Due to the limited publicly available experimental data, this document focuses on presenting the established chemical information and outlines the standard experimental protocols utilized for the isolation and structural elucidation of similar triterpenoid compounds. This guide serves as a foundational resource for researchers initiating studies on this compound, providing the necessary groundwork for future exploration of its bioactivity and therapeutic potential.

Core Structure and Chemical Identity

This compound is a pentacyclic triterpenoid with the systematic IUPAC name (4S,4aR,6aR,6bS,8aR,9R,12aS,14aR,14bR)-9-Hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,14,14a,14b-octadecahydropicen-3(2H)-one. Its chemical structure is characterized by an oleanane-type skeleton, a common framework among triterpenoids.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₀H₄₈O₃ | Pharmaffiliates[1] |

| Molecular Weight | 456.71 g/mol | Pharmaffiliates[1] |

| CAS Number | 188970-21-0 | Pharmaffiliates[1] |

| Synonyms | Not Available | - |

| Appearance | Not Available | - |

| Storage | 2-8°C Refrigerator | Pharmaffiliates[1] |

Experimental Protocols

Isolation of Triterpenoids from Plant Material

The isolation of triterpenoids from plant sources like Melilotus officinalis typically involves a multi-step extraction and chromatographic purification process.

Workflow for Triterpenoid Isolation

References

In-depth Technical Guide on the Potential Therapeutic Targets of Melilotigenin C

1. Executive Summary

This technical guide provides a comprehensive overview of the current scientific understanding of Melilotigenin C and its potential therapeutic targets. Following a rigorous and systematic search of available biomedical and scientific literature, it has been determined that there is a significant lack of published research on the biological activities, mechanism of action, and specific therapeutic targets of this compound. This document outlines the known information about this compound and highlights the current knowledge gap, thereby identifying a clear area for future research.

2. Introduction to this compound

This compound is a naturally occurring triterpenoid. Triterpenoids are a large and structurally diverse class of organic compounds, which are known to exhibit a wide range of biological activities. The primary source of this compound, as reported in the available literature, is the plant species Melilotus messanensis.

Basic chemical and physical properties of this compound are summarized below:

| Property | Value | Source |

| Molecular Formula | C30H46O5 | PubChem |

| Molecular Weight | 486.7 g/mol | PubChem |

| Compound Type | Triterpenoid | PubChem |

| Known Source | Melilotus messanensis | PubChem |

3. Current State of Research on Therapeutic Targets

An exhaustive search of scientific databases and literature has revealed a notable absence of studies investigating the potential therapeutic targets of this compound. As of the date of this report, there are no publicly available in vitro or in vivo studies that elucidate its mechanism of action or its effects on specific signaling pathways. Consequently, no quantitative data on its biological activity, such as IC50 or EC50 values, are available to be presented.

4. Signaling Pathways

Due to the lack of research on the biological effects of this compound, there is currently no information available to implicate this compound in any specific signaling pathways. The creation of a signaling pathway diagram is therefore not possible at this time.

5. Experimental Protocols

The absence of published experimental studies on this compound means that there are no established protocols for investigating its biological activity. Future research would necessitate the development and validation of new experimental methodologies to assess its potential therapeutic effects.

A generalized workflow for initial investigation of a novel natural product like this compound is proposed below.

This compound represents an unexplored natural product with potential for therapeutic applications, characteristic of the broader class of triterpenoids. The current body of scientific literature lacks any data on its biological activity and potential therapeutic targets. This presents a significant opportunity for novel research in the fields of pharmacology and drug discovery.

Future research efforts should be directed towards:

-

Initial Bioactivity Screening: Performing a broad range of in vitro assays to identify any potential biological effects of this compound, such as anticancer, anti-inflammatory, or antimicrobial activities.

-

Target Identification Studies: Employing techniques such as affinity chromatography, proteomics, and computational modeling to identify the molecular targets of this compound.

-

Mechanism of Action Studies: Once a biological activity and potential targets are identified, further studies will be required to elucidate the downstream signaling pathways and the precise mechanism by which this compound exerts its effects.

-

In Vivo Studies: Following promising in vitro results, preclinical studies in animal models will be necessary to evaluate the efficacy, safety, and pharmacokinetic profile of this compound.

Methodological & Application

high-performance liquid chromatography (HPLC) method for Melilotigenin C analysis

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of Melilotigenin C is presented for researchers, scientists, and professionals in drug development. This document provides a detailed methodology for the quantitative analysis of this compound, a triterpenoid saponin.

Application Note: Quantitative Analysis of this compound by HPLC

Introduction

This compound is a triterpenoid saponin that has garnered interest for its potential pharmacological activities. Accurate and precise quantification of this compound in various samples is crucial for research, quality control, and formulation development. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of such compounds.[1][2]

This application note describes a reversed-phase HPLC (RP-HPLC) method for the analysis of this compound. Due to the fact that triterpenoid saponins often lack a strong chromophore for UV detection, this protocol will also discuss alternative detection methods such as Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) to ensure high sensitivity.[1][3][4]

Chromatographic Conditions

A general HPLC method for the analysis of triterpenoid saponins can be adapted for this compound. The following conditions are recommended as a starting point for method development and validation.

| Parameter | Recommended Condition |

| HPLC System | A quaternary or binary HPLC system with a degasser, autosampler, column oven, and a suitable detector. |

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient Elution | Start with a higher concentration of A, and gradually increase the concentration of B over the run time to elute this compound. A suggested gradient is provided in the protocol. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV-Vis Detector at 205 nm. If sensitivity is insufficient, a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is recommended.[1][3][4] |

Method Validation

The analytical method should be validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[5] Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Detailed Experimental Protocol

1. Preparation of Solutions

-

Mobile Phase A (Aqueous): Add 1 mL of formic acid to 1 L of HPLC-grade water and mix well. Filter through a 0.45 µm membrane filter.

-

Mobile Phase B (Organic): Add 1 mL of formic acid to 1 L of HPLC-grade acetonitrile and mix well. Filter through a 0.45 µm membrane filter.

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

2. Sample Preparation

The sample preparation method will vary depending on the matrix (e.g., plant extract, formulation). A general procedure for a solid extract is as follows:

-

Accurately weigh a suitable amount of the sample (e.g., 100 mg of a powdered plant extract).

-

Add a known volume of methanol (e.g., 10 mL) and sonicate for 30 minutes to extract this compound.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

3. HPLC Analysis

-

Set up the HPLC system with the chromatographic conditions mentioned in the table above.

-

Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

-

Inject a blank (methanol) to ensure a clean baseline.

-

Inject the prepared working standard solutions in ascending order of concentration.

-

Inject the prepared sample solutions.

-

Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

Determine the concentration of this compound in the sample solutions from the calibration curve.

Suggested Gradient Elution Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.01 | 90 | 10 |

| 20.00 | 50 | 50 |

| 35.00 | 10 | 90 |

| 40.00 | 10 | 90 |

| 40.01 | 90 | 10 |

| 45.00 | 90 | 10 |

4. Data Analysis and Quantification

The concentration of this compound in the original sample can be calculated using the following formula:

Concentration (mg/g) = (C × V) / W

Where:

-

C = Concentration of this compound in the sample solution (mg/mL) obtained from the calibration curve.

-

V = Volume of the extraction solvent (mL).

-

W = Weight of the sample (g).

Visualizations

Caption: Experimental workflow for the HPLC analysis of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Quantitative determination of 15 bioactive triterpenoid saponins in different parts of Acanthopanax henryi by HPLC with charged aerosol detection and confirmation by LC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Quantification of Triterpene Saponins of Hedera Helix Spray-Dried Extract by HPLC [jonuns.com]

Application Note: Quantitative Analysis of Melilotigenin C in Biological Matrices using LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a detailed protocol for the quantification of Melilotigenin C, a triterpenoid saponin, in biological matrices such as plasma or tissue homogenates, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method is designed for researchers, scientists, and drug development professionals requiring a sensitive and specific assay for pharmacokinetic, metabolism, or toxicology studies. The protocol provides guidelines for sample preparation, chromatographic separation, and mass spectrometric detection.

Introduction

This compound is a naturally occurring triterpenoid with potential pharmacological activities. Accurate quantification of this compound in biological samples is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. LC-MS/MS offers high sensitivity and selectivity, making it the ideal platform for bioanalytical studies of such molecules. This protocol outlines a robust method for the determination of this compound concentrations.

Chemical Information

-

Compound Name: this compound

-

Molecular Formula: C₃₀H₄₈O₃

-

Molecular Weight: 456.71 g/mol

-

CAS Number: 188970-21-0

Experimental Protocol

Sample Preparation

A critical step for accurate quantification is the efficient extraction of this compound from the biological matrix and removal of interfering substances.

Materials:

-

Biological matrix (e.g., plasma, tissue homogenate)

-

This compound analytical standard

-

Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound or a compound with similar physicochemical properties)

-

Protein Precipitation Solvent: Acetonitrile or Methanol with 0.1% formic acid

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

Reconstitution Solvent: 50:50 Acetonitrile:Water

Procedure:

-

Spiking: To 100 µL of the biological sample, add 10 µL of the Internal Standard working solution. For calibration standards and quality control samples, add the appropriate concentration of this compound working solution.

-

Protein Precipitation: Add 300 µL of cold protein precipitation solvent to the sample. Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of reconstitution solvent. Vortex to ensure complete dissolution.

-

Filtration/Centrifugation: Centrifuge the reconstituted sample at 14,000 x g for 5 minutes to pellet any remaining particulates. Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

Chromatographic Conditions:

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and re-equilibrate. |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry

Instrumentation:

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is recommended for quantitative analysis.

Mass Spectrometric Conditions (Theoretical):

These transitions are proposed based on the structure of this compound and common fragmentation patterns of triterpenoids. Experimental optimization is required.

| Parameter | Recommended Setting |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (Q1) | m/z 457.36 [M+H]⁺ |

| Product Ion 1 (Q3) | To be determined experimentally (e.g., loss of H₂O, m/z 439.35) |

| Product Ion 2 (Q3) | To be determined experimentally (e.g., characteristic ring cleavage) |

| Collision Energy | To be optimized for each transition |

| Dwell Time | 100 ms |

| Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

Data Presentation

Quantitative Data Summary

The following table should be populated with experimental data upon method validation.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (r²) | Accuracy (%) | Precision (%RSD) |

| This compound | 457.36 | Optimized | Optimized | Determined | Determined | Determined | Determined | Determined |

| Internal Standard | To be selected | Optimized | Optimized | N/A | N/A | N/A | N/A | N/A |

Visualizations

Experimental Workflow

Caption: LC-MS/MS experimental workflow for this compound quantification.

Proposed Fragmentation Pathway

Application Notes and Protocols for the Isolation and Purification of Melilotigenin C from Melilotus officinalis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melilotigenin C, a triterpenoid saponin, has garnered interest within the scientific community for its potential therapeutic applications. Triterpenoid saponins are a diverse class of natural products known for a wide range of biological activities. This document provides a detailed methodology for the isolation and purification of this compound from the flowering aerial parts of Melilotus officinalis (Yellow Sweet Clover), a known source of various triterpenoid saponins.[1] The protocols outlined below are based on established methods for the extraction and purification of saponins from plant materials and have been adapted for the specific target compound, this compound.[2]

Data Presentation: Expected Yield and Purity

The following table summarizes the anticipated yield and purity of this compound at each stage of the isolation and purification process. These values are estimates based on typical recoveries of triterpenoid saponins from plant extracts and may vary depending on the quality of the plant material and specific experimental conditions.

| Purification Step | Starting Material (g) | Product | Yield (mg) | Purity (%) | Analytical Method |

| Extraction | 1000 g (dried plant material) | Crude Methanolic Extract | 150,000 | ~5% | Gravimetric |

| Solvent Partitioning | 150,000 mg (crude extract) | n-Butanol Fraction | 30,000 | ~20% | TLC, HPLC-ELSD |

| Silica Gel Column Chromatography | 30,000 mg (n-butanol fraction) | Saponin-Enriched Fraction | 5,000 | ~60% | HPLC-ELSD |

| C18 Reverse-Phase Column Chromatography | 5,000 mg (saponin-enriched fraction) | Semi-Purified this compound | 800 | ~90% | HPLC-ELSD |

| Preparative HPLC | 800 mg (semi-purified fraction) | Purified this compound | 300 | >98% | HPLC-ELSD, NMR |

Experimental Protocols

Plant Material Collection and Preparation

-

Plant Source: Flowering aerial parts of Melilotus officinalis.

-

Collection: Harvest during the full flowering stage.

-

Preparation: Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved. Grind the dried material into a coarse powder (20-40 mesh).

Extraction of Crude Saponins

This protocol utilizes maceration with methanol to efficiently extract a broad range of secondary metabolites, including triterpenoid saponins.

-

Reagents and Equipment:

-

Powdered Melilotus officinalis

-

Methanol (analytical grade)

-

Large glass container with a lid

-

Shaker

-

Filter paper (Whatman No. 1)

-

Rotary evaporator

-

-

Procedure:

-

Place 1 kg of the powdered plant material into the glass container.

-

Add 5 L of methanol to the container, ensuring the plant material is fully submerged.

-

Seal the container and place it on a shaker at room temperature for 48 hours.

-

Filter the extract through Whatman No. 1 filter paper.

-

Collect the filtrate and repeat the extraction process on the plant residue two more times with fresh methanol.

-

Combine all the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude methanolic extract.

-

Solvent-Solvent Partitioning

This step aims to separate the saponins from more lipophilic and hydrophilic impurities.[2]

-

Reagents and Equipment:

-

Crude methanolic extract

-

Distilled water

-

n-Hexane (analytical grade)

-

n-Butanol (analytical grade)

-

Separatory funnel (5 L)

-

-

Procedure:

-

Suspend the crude methanolic extract in 1 L of distilled water.

-

Transfer the aqueous suspension to a 5 L separatory funnel.

-

Add 1 L of n-hexane and shake vigorously for 5-10 minutes. Allow the layers to separate.

-

Drain the lower aqueous layer. Discard the upper n-hexane layer (this removes nonpolar compounds like fats and sterols).

-

Repeat the n-hexane wash two more times.

-

To the remaining aqueous layer, add 1 L of n-butanol and shake vigorously.

-

Allow the layers to separate and collect the upper n-butanol layer.

-

Repeat the n-butanol extraction three times.

-

Combine the n-butanol fractions and concentrate under reduced pressure using a rotary evaporator to yield the n-butanol fraction rich in saponins.

-

Silica Gel Column Chromatography

This is a normal-phase chromatography step to separate the saponins based on their polarity.

-

Reagents and Equipment:

-

n-Butanol fraction

-

Silica gel (60-120 mesh)

-

Glass chromatography column

-

Chloroform (analytical grade)

-

Methanol (analytical grade)

-

Ethyl acetate (analytical grade)

-

Fraction collector

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

TLC developing tank

-

Vanillin-sulfuric acid spray reagent

-

-

Procedure:

-

Prepare a slurry of silica gel in chloroform and pack the chromatography column.

-

Dissolve the n-butanol fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely.

-

Carefully load the dried sample-adsorbed silica gel onto the top of the packed column.

-

Elute the column with a stepwise gradient of chloroform-methanol-water (e.g., 90:10:1, 80:20:2, 70:30:3 v/v/v) or a gradient of ethyl acetate-methanol-water.

-

Collect fractions of a fixed volume (e.g., 20 mL) using a fraction collector.

-

Monitor the fractions by TLC. Spot a small amount of each fraction on a TLC plate and develop it in a suitable solvent system (e.g., chloroform:methanol:water 70:30:5).

-

Visualize the spots by spraying with vanillin-sulfuric acid reagent and heating at 110°C for 5-10 minutes. Saponins typically appear as purple or blue spots.

-

Combine the fractions containing the target compound (this compound) based on the TLC profiles to obtain a saponin-enriched fraction.

-

C18 Reverse-Phase Column Chromatography

This reverse-phase chromatography step further purifies this compound by separating it from other saponins with different hydrophobicities.

-

Reagents and Equipment:

-

Saponin-enriched fraction

-

C18 reverse-phase silica gel (40-63 µm)

-

Glass chromatography column

-

Methanol (HPLC grade)

-

Ultrapure water

-

Fraction collector

-

HPLC system with an Evaporative Light Scattering Detector (ELSD)

-

-

Procedure:

-

Pack the column with C18 reverse-phase silica gel.

-

Dissolve the saponin-enriched fraction in a small volume of methanol.

-

Load the sample onto the column.

-

Elute the column with a stepwise gradient of methanol in water (e.g., 50%, 60%, 70%, 80%, 90%, 100% methanol).

-

Collect fractions and analyze them by HPLC-ELSD to identify those containing this compound.

-

Combine the pure fractions to obtain semi-purified this compound.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

The final purification step to obtain high-purity this compound.

-

Reagents and Equipment:

-

Semi-purified this compound

-

Acetonitrile (HPLC grade)

-

Ultrapure water

-

Preparative HPLC system with a C18 column and a suitable detector (e.g., ELSD or UV at low wavelength ~205 nm).

-

-

Procedure:

-

Dissolve the semi-purified this compound in the initial mobile phase.

-

Inject the sample onto the preparative C18 column.

-

Elute with an isocratic or gradient mobile phase of acetonitrile and water. The exact conditions should be optimized based on analytical HPLC results. A typical starting point could be a gradient of 40-60% acetonitrile over 30 minutes.

-

Collect the peak corresponding to this compound.

-

Evaporate the solvent to obtain the purified compound.

-

Confirm the purity and identity of the final product using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Visualizations

Experimental Workflow

Caption: Workflow for the isolation and purification of this compound.

Hypothetical Signaling Pathway

Disclaimer: The specific signaling pathway modulated by this compound has not been fully elucidated. The following diagram represents a generalized pathway that can be influenced by bioactive saponins, such as the NF-κB signaling pathway, which is involved in inflammation.

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

References

Application Notes and Protocols: In Vitro Assay for Mycobacterium tuberculosis Inhibition by Melilotigenin C

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the last update, there is no publicly available data specifically demonstrating the inhibitory activity of Melilotigenin C against Mycobacterium tuberculosis. The following application notes and protocols provide a detailed, generalized framework for evaluating the potential antimycobacterial activity of a novel natural product, using this compound as a representative example. The quantitative data presented is hypothetical and for illustrative purposes only.

Introduction

Tuberculosis (TB), caused by the bacterium Mycobacterium tuberculosis (M. tuberculosis), remains a significant global health threat, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This underscores the urgent need for the discovery and development of new anti-tubercular agents with novel mechanisms of action. Natural products have historically been a rich source of antimicrobial compounds.

This compound is a triterpenoid saponin that has been identified in various plant species. While its direct activity against M. tuberculosis has not been reported, other structurally related triterpenoids have demonstrated antibacterial properties, making this compound a candidate for investigation.

These application notes provide a comprehensive protocol for the in vitro assessment of this compound's inhibitory potential against M. tuberculosis using the widely adopted Microplate Alamar Blue Assay (MABA).[1][2][3][4] This colorimetric assay is a reliable, cost-effective, and high-throughput method for determining the Minimum Inhibitory Concentration (MIC) of compounds against replicating mycobacteria.[1][5]

Principle of the Microplate Alamar Blue Assay (MABA)

The MABA utilizes the redox indicator Alamar Blue (resazurin) to measure cell viability.[4] In the presence of metabolically active, viable M. tuberculosis, the blue, non-fluorescent resazurin is reduced to the pink, fluorescent resorufin.[2][4] The degree of this color change is proportional to the number of viable bacteria. Therefore, in the presence of an effective inhibitory compound like this compound at or above its MIC, the solution will remain blue, indicating the inhibition of bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.[4]

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C30H48O3 | Pharmaffiliates |

| Molecular Weight | 456.71 g/mol | Pharmaffiliates |

| Chemical Class | Triterpenoid | FooDB |

| Solubility | Estimated low aqueous solubility | The Good Scents Company |

| Vehicle for Assay | Dimethyl sulfoxide (DMSO) | General Practice |

Table 2: Hypothetical MIC of this compound and Control Drugs against M. tuberculosis H37Rv

| Compound | MIC (µg/mL) | MIC (µM) |

| This compound | 12.5 | 27.37 |

| Isoniazid | 0.05 | 0.36 |

| Rifampicin | 0.1 | 0.12 |

Note: Data for this compound is hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

-

Weighing: Accurately weigh 1 mg of this compound powder using an analytical balance.

-

Dissolution: Dissolve the compound in 100 µL of 100% dimethyl sulfoxide (DMSO) to prepare a 10 mg/mL stock solution.

-

Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

-